N-(4-CHLORO-2-FLUOROPHENYL)-N'-[4-(PIPERIDINOCARBONYL)PHENYL]UREA
Overview
Description
N-(4-chloro-2-fluorophenyl)-N’-[4-(1-piperidinylcarbonyl)phenyl]urea is a synthetic organic compound with a complex structure It is characterized by the presence of a urea linkage between a chlorofluorophenyl group and a piperidinylcarbonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-N’-[4-(1-piperidinylcarbonyl)phenyl]urea typically involves the reaction of 4-chloro-2-fluoroaniline with 4-(1-piperidinylcarbonyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-chloro-2-fluorophenyl)-N’-[4-(1-piperidinylcarbonyl)phenyl]urea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Quality control measures, including spectroscopic and chromatographic analysis, are employed to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-N’-[4-(1-piperidinylcarbonyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions may require catalysts or specific conditions like elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of halogen atoms with the corresponding nucleophiles.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-N’-[4-(1-piperidinylcarbonyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving specific molecular targets.
Industry: Utilized in the development of advanced materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N’-[4-(1-piperidinylcarbonyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chloro-2-nitrophenyl)-3-(4-fluorophenyl)urea
- 1-(2-chloro-4-nitrophenyl)-3-(4-fluoro-3-nitrophenyl)urea
- 1-(2-chloro-4-nitrophenyl)-3-(4-cyanophenyl)urea
Uniqueness
N-(4-chloro-2-fluorophenyl)-N’-[4-(1-piperidinylcarbonyl)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c20-14-6-9-17(16(21)12-14)23-19(26)22-15-7-4-13(5-8-15)18(25)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11H2,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUQKLIWRFRWSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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